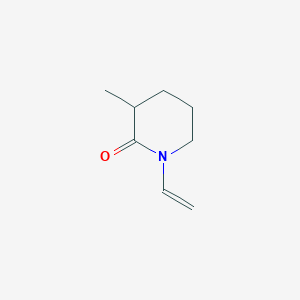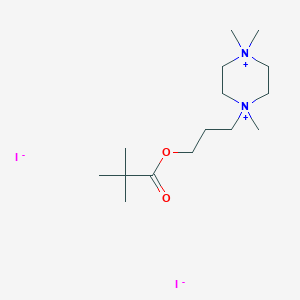
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodoethyl group, and an imidazole ring
Méthodes De Préparation
The synthesis of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the iodoethyl group: This step involves the iodination of an ethyl group, which can be done using iodine and a suitable oxidizing agent.
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction of the imidazole ring or the cyclopropyl group can lead to the formation of different derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents such as potassium permanganate.
Applications De Recherche Scientifique
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and iodoethyl groups can influence the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can be compared with other similar compounds such as:
1-cyclopropyl-2-(1-bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
1-cyclopropyl-2-(1-chloroethyl)-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological properties.
1-cyclopropyl-2-(1-fluoroethyl)-1H-imidazole: The presence of a fluorine atom can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens.
Propriétés
Formule moléculaire |
C8H11IN2 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C8H11IN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
VSNHXLBKMVKYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN1C2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)


![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)









